
1-(4-Bromobutoxy)-4-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound consists of a benzene ring substituted with a phenoxy group and a 4-bromobutoxy group. It is used in various scientific applications due to its unique structure and properties .
1-(4-Bromobutoxy)-4-phenoxybenzene: is a chemical compound with the molecular formula . Its IUPAC name is .
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of 4-phenoxyphenol with 4-bromobutanol in the presence of an acid catalyst. The reaction proceeds via an etherification process.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100-120°C) and under reflux conditions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratories can synthesize this compound using the described synthetic route.
Análisis De Reacciones Químicas
Reactions: 1-(4-Bromobutoxy)-4-phenoxybenzene can undergo various reactions, including
Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH, KOH) are commonly used for substitution reactions. Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH).
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for designing novel organic molecules due to its functional groups.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
- The exact mechanism of action for 1-(4-Bromobutoxy)-4-phenoxybenzene depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other related compounds include
Uniqueness: 1-(4-Bromobutoxy)-4-phenoxybenzene’s combination of phenoxy and bromobutoxy groups makes it distinct.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propiedades
Número CAS |
119454-89-6 |
|---|---|
Fórmula molecular |
C16H17BrO2 |
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
1-(4-bromobutoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Clave InChI |
TZWHGMOBHDECOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



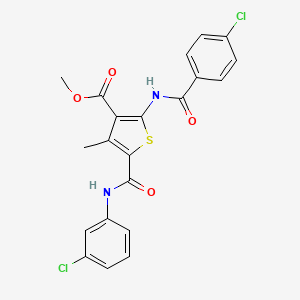

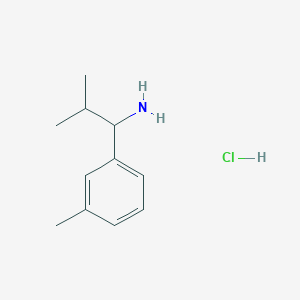



![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)

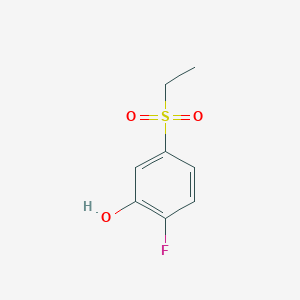
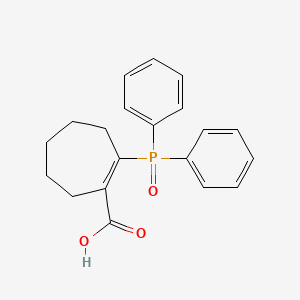
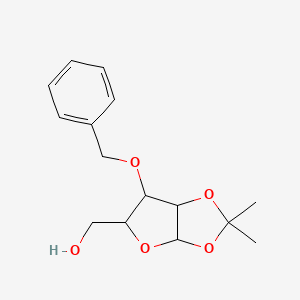

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)
